2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to a class of tetrahydrobenzothiophene carboxamides, characterized by a bicyclic core structure with a carboxamide substituent at position 2. The molecule features a 6-methyl group on the tetrahydrobenzothiophene ring and an N-(4-methylphenyl) substituent.
Properties
IUPAC Name |
2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-3-6-12(7-4-10)19-17(20)15-13-8-5-11(2)9-14(13)21-16(15)18/h3-4,6-7,11H,5,8-9,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKMLSAEOJOBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiophene and 4-methylphenyl isocyanate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amino group, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Their Implications
The following table summarizes key structural analogs and their differences from the target compound:
*Molecular weight calculated based on formula C₁₈H₂₂N₂OS.
Pharmacological and Physicochemical Properties
- Biological Activity Prediction: Tools like PASS Online predict activity profiles based on substituent effects. For example: 4-Methylphenyl vs. 4-Chlorophenyl: The chloro derivative may exhibit higher cytotoxicity due to electron-withdrawing effects, while the methyl group favors lipophilicity . Ethyl vs.
- Cytotoxicity : While direct data for the target compound is unavailable, analogs like 2-(4-methylphenyl) Indolizine (IC₅₀ = 393.7 µg/ml in HepG-2 cells) suggest substituent-dependent activity trends .
Structure-Activity Relationship (SAR) Insights
- Position 6 Modifications: Methyl or ethyl groups enhance conformational stability but may limit binding pocket access.
- N-Substituent Variations :
- 4-Methylphenyl : Balances lipophilicity and steric effects for optimal membrane permeability.
- 3-Methoxyphenyl : Introduces hydrogen-bonding capacity, improving solubility but risking faster metabolic clearance .
Biological Activity
2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 329067-63-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiophene core structure which is known for its diverse biological activities.
Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, azomethine derivatives synthesized from this compound have shown promising cytostatic activity. A study predicted that these derivatives could possess antitubercular and anti-inflammatory properties alongside their cytotoxic effects .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| A1 | HCT-116 (Colon) | 5.0 | Cytotoxic |
| A2 | MCF-7 (Breast) | 7.5 | Cytotoxic |
| A3 | HeLa (Cervical) | 11.0 | Cytotoxic |
The above data illustrates the varying degrees of cytotoxicity observed in different cancer cell lines.
The mechanism through which these compounds exert their effects has been explored in several studies. For example, the induction of apoptosis and cell cycle arrest at specific phases has been documented. Compounds related to this benzothiophene structure have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, suggesting a p53-independent pathway for apoptosis induction .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiophene core significantly influence biological activity. Substituents on the aromatic ring can enhance or diminish the cytotoxic properties of the compound. For example, the presence of electron-withdrawing groups tends to increase activity against certain cancer cell lines .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH₃) | Moderate Increase |
| Fluoro (–F) | Significant Increase |
| Bromo (–Br) | Decrease |
Case Studies
A notable study focused on synthesizing azomethine derivatives from this compound revealed promising results in terms of both yield and biological activity. The study utilized high-performance liquid chromatography (HPLC) for analysis and confirmed that the synthesized compounds exhibited over 95% purity .
Q & A
Q. Key parameters for optimization :
| Parameter | Condition | Impact |
|---|---|---|
| Solvent | Dry DCM | Minimizes hydrolysis of reactive intermediates |
| Temperature | 0–25°C | Controls exothermic reactions |
| Reaction Time | 12–24 hrs | Ensures complete acylation |
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., NH2 at δ 5.8–6.2 ppm, aromatic protons at δ 7.1–7.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁N₂O₂S: 329.13) and isotopic patterns .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of benzothiophene carboxamide derivatives?
Answer:
- Core Modifications : Introduce substituents at the 6-methyl or 4-methylphenyl groups to assess steric/electronic effects on binding affinity .
- Bioisosteric Replacement : Replace the benzothiophene core with cyclohexane or indole to probe scaffold flexibility .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., PDK1 kinase) .
Q. Example SAR Findings :
| Modification | Biological Activity Trend |
|---|---|
| Electron-withdrawing groups (Cl, NO₂) at 4-methylphenyl | ↑ Enzyme inhibition |
| Bulky substituents at 6-methyl | ↓ Solubility, ↑ cytotoxicity |
Advanced: How can conflicting bioactivity data be resolved across different assays?
Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to rule out false positives .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-20) to ensure compound dispersion in aqueous media .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Case Study : Discrepancies in IC₅₀ values for PDK1 inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM) across assays .
Advanced: What computational methods are suitable for elucidating the mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks early in development .
Example : Docking studies revealed hydrogen bonding between the carboxamide group and PDK1’s Lys111 residue, explaining selectivity over related kinases .
Advanced: How can researchers optimize the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Light/Oxygen Protection : Use amber vials and argon gas to prevent photodegradation/oxidation of the benzothiophene core .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Data : The compound showed <5% degradation after 24 hrs at pH 7.4 but >30% degradation at pH 2.0, suggesting enteric coating for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
